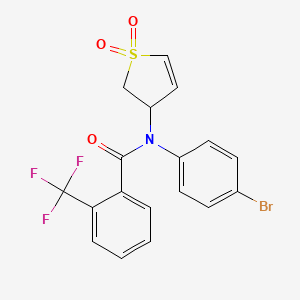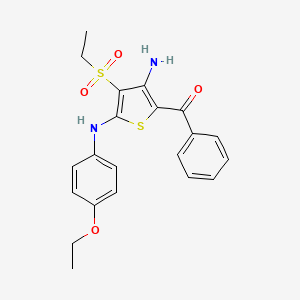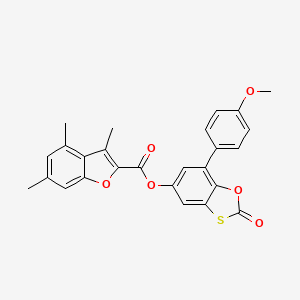
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE” is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenyl group, a dioxido-dihydro-thiophenyl group, and a trifluoromethyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 2-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions to form the benzamide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Formation of the Dioxido-Dihydro-Thiophenyl Group: This step might involve the oxidation of a thiophene derivative followed by its attachment to the benzamide core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of phenyl derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the bromophenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety may yield sulfoxides or sulfones, while reduction of the bromophenyl group may yield phenyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiophene derivatives.
Medicine: Potential use as an inhibitor or modulator of specific enzymes or receptors.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of “N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE” would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, inhibiting their activity by binding to active sites or allosteric sites. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
N-(4-BROMOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE: Lacks the dioxido-dihydro-thiophenyl group.
N-(4-BROMOPHENYL)-N-(2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE: Lacks the dioxido group.
N-(4-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE: Has a chlorophenyl group instead of a bromophenyl group.
Uniqueness
The presence of the dioxido-dihydro-thiophenyl group in “N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE” may confer unique chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.
特性
分子式 |
C18H13BrF3NO3S |
|---|---|
分子量 |
460.3 g/mol |
IUPAC名 |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H13BrF3NO3S/c19-12-5-7-13(8-6-12)23(14-9-10-27(25,26)11-14)17(24)15-3-1-2-4-16(15)18(20,21)22/h1-10,14H,11H2 |
InChIキー |
AIQZBAQRDMSULC-UHFFFAOYSA-N |
正規SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1',7-dimethyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11412613.png)
![2-[(4-benzylpiperazin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one](/img/structure/B11412616.png)
![2-(Adamantan-1-YL)-4-chloro-5-[(3-hydroxyphenyl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B11412620.png)
![4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11412622.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11412634.png)
![2-(methoxymethyl)-1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazole](/img/structure/B11412637.png)
![2-hydroxy-8-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11412645.png)
![3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11412649.png)
![(2E)-N-(1,2-benzoxazol-3-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B11412651.png)
![N-(2-ethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11412676.png)
![N-[(4-Fluorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide](/img/structure/B11412692.png)

